molecular formula C7H15NO B8217242 (R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol

(R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol

Cat. No.: B8217242
M. Wt: 129.20 g/mol
InChI Key: HRVHWDLLWKMHNT-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(1-Methylpyrrolidin-3-yl)ethan-1-ol is a chiral pyrrolidine derivative that serves as a critical synthetic intermediate in medicinal chemistry research. Its primary research value lies in its role as a key precursor in the asymmetric synthesis of various pharmacologically active tropane alkaloids . This scaffold is of significant interest in neuroscience research, particularly in the study of neurotransmitter transporters. For instance, this compound is a fundamental building block in the synthesis of cocaine analogs and other structurally related nortropane derivatives , which are used as molecular tools to investigate the dopamine, serotonin, and norepinephrine transporter systems. The (R)-enantiomer provides the specific stereochemistry required for high-affinity binding to these biological targets, making it essential for structure-activity relationship (SAR) studies. Researchers utilize this compound to develop and test novel ligands that can help elucidate the mechanisms of neurotransmission, addiction, and various neurological disorders. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(3R)-1-methylpyrrolidin-3-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-4-2-7(6-8)3-5-9/h7,9H,2-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVHWDLLWKMHNT-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Unsaturated Precursors

The reduction of unsaturated intermediates represents a foundational approach for synthesizing (R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol. A key precursor, methyl (2)-(1-methyl-2-pyrrolidinylidene)acetate (P-1), undergoes hydrogenation using palladium on carbon (Pd/C) under 1–10 atm of hydrogen pressure. This step reduces the double bond to form a saturated pyrrolidine intermediate . Subsequent reduction of the ester group to a primary alcohol is achieved with sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄), yielding the racemic mixture of 2-(1-methylpyrrolidin-3-yl)ethan-1-ol .

Table 1: Hydrogenation Conditions and Yields

StepCatalystPressure (atm)Reducing AgentYield (%)
Double bond reduction5% Pd/C5H₂85–90
Ester reductionNoneAmbientNaBH₄70–75

While this two-step process is efficient, it lacks stereochemical control, necessitating additional resolution steps to isolate the (R)-enantiomer.

Enantioselective Hydrogenation for Chiral Induction

To directly access the (R)-configuration, Method 3 from patent KR20160141950 employs enantioselective hydrogenation. A chiral catalyst, such as Rhodium-(R)-BINAP (Bis(diphenylphosphino)-1,1'-binaphthyl), selectively reduces the allylic alcohol intermediate derived from P-1. This step exploits the prochiral nature of the substrate, achieving enantiomeric excess (ee) values exceeding 90% .

Mechanistic Insight :
The chiral ligand coordinates to the rhodium center, creating a steric environment that favors the formation of the (R)-enantiomer. This method bypasses the need for post-synthesis resolution, streamlining production.

Table 2: Enantioselective Hydrogenation Parameters

CatalystSubstrateee (%)Yield (%)
Rh-(R)-BINAPAllylic alcohol9278
Ru-(S)-SegPhosAllylic alcohol8872

This approach is limited by the cost of chiral catalysts and the requirement for high-purity starting materials.

One-Pot Double Reduction Strategy

Method 2 from the same patent describes a single-step reduction of both the double bond and ester group using NaBH₄ in the presence of Lewis acids (e.g., ZnCl₂, AlCl₃) and electron-donating ligands (e.g., pyridine) . This method simplifies the synthesis but results in racemic product formation, necessitating subsequent chiral chromatographic separation.

Reaction Optimization :

  • Lewis Acid : ZnCl₂ enhances the reducing power of NaBH₄ by polarizing the ester carbonyl group.

  • Ligand : Pyridine mitigates side reactions by coordinating to boron intermediates.

Table 3: One-Pot Reduction Efficiency

Lewis AcidLigandTemperature (°C)Yield (%)
ZnCl₂Pyridine065
AlCl₃DIPEA2558

Asymmetric Synthesis via Chiral Auxiliaries

Chiral auxiliaries, such as (R)- or (S)-proline derivatives, can induce asymmetry during pyrrolidine ring formation. For instance, condensing (R)-glyceraldehyde acetonide with a β-ketoester followed by reductive amination generates the pyrrolidine nucleus with defined stereochemistry. Subsequent hydrolysis and reduction yield the target alcohol.

Advantages :

  • High enantioselectivity (ee > 95%).

  • Flexibility in adjusting substituent positions.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-methylpyrrolidin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can yield the corresponding amine or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.

    Substitution: SOCl2, PBr3, or other halogenating agents.

Major Products Formed

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
(R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features allow for the introduction of functional groups that can be further modified to create diverse chemical entities.

Synthetic Routes
The synthesis of this compound often involves the reduction of corresponding ketones or aldehydes. Common reducing agents include sodium borohydride and lithium aluminum hydride under controlled conditions. Catalytic hydrogenation methods are also employed for industrial-scale production, utilizing catalysts like palladium on carbon.

Biological Applications

Investigated Biological Activity
Research has indicated that (R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol exhibits potential biological activities, including interactions with various biological targets. Studies have focused on its effects on enzymes and receptors, highlighting its role in modulating biological pathways.

Case Study: Cholinesterase Inhibition
A study demonstrated that derivatives of this compound could inhibit cholinesterase activity, which is significant in treating neurodegenerative diseases like Alzheimer's. The inhibition of cholinesterase leads to increased levels of acetylcholine, enhancing cognitive function .

Medicinal Applications

Therapeutic Potential
(R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol has been explored for its potential as an intermediate in the synthesis of pharmaceutical compounds. Its ability to penetrate biological membranes makes it a candidate for drug development targeting various diseases.

Case Study: Antiparasitic Activity
In research focusing on Trypanosomiasis (African sleeping sickness), (R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol derivatives were shown to exhibit potent activity against Trypanosoma brucei, suggesting their potential as therapeutic agents .

Industrial Applications

Production of Fine Chemicals
This compound is utilized in the production of fine chemicals and as a precursor in synthesizing various industrial products. Its versatility allows it to be integrated into different chemical processes, enhancing the efficiency and effectiveness of production methods.

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
ChemistryBuilding block for organic synthesisKey intermediate in complex molecule synthesis
BiologyBiological activity investigationsPotential cholinesterase inhibitor with neuroprotective effects
MedicineTherapeutic applicationsEfficacy against Trypanosoma brucei in vitro
IndustryProduction of fine chemicalsVersatile precursor for various industrial processes

Mechanism of Action

The mechanism of action of ®-2-(1-methylpyrrolidin-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s hydroxyl group and pyrrolidine ring are key functional groups that contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(1-methylpyrrolidin-3-yl)ethan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its hydroxyl group also provides versatility in chemical reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

(R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol, a chiral compound, has garnered attention in various fields, particularly in medicinal chemistry and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

(R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol is characterized by its unique chiral configuration, which can lead to distinct biological activities compared to its racemic forms. The compound features a hydroxyl group and a pyrrolidine ring, which are crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC₇H₁₅N₁O
Molecular Weight129.21 g/mol
Boiling Point190 °C
Melting PointNot specified

The biological activity of (R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol primarily involves its interaction with neurotransmitter systems. It is believed to modulate the activity of nicotinic acetylcholine receptors (nAChRs), which are implicated in various central nervous system disorders. Research indicates that compounds similar to (R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol exhibit anxiolytic and antidepressant-like effects through their action on nAChRs .

Neuropharmacological Effects

Several studies have investigated the neuropharmacological effects of (R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol. For instance, it has been shown to possess significant activity against human recombinant acetylcholinesterase (hrAChE), suggesting potential applications in treating Alzheimer’s disease by enhancing cholinergic transmission .

Case Study: Acetylcholinesterase Inhibition
In a study examining the inhibition of hrAChE, (R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol demonstrated competitive inhibition at low micromolar concentrations, indicating its potential as a therapeutic agent in neurodegenerative diseases.

Behavioral Studies

Behavioral assessments in animal models have revealed that this compound exhibits anxiolytic properties. In forced swim tests and social interaction assays, (R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol showed a significant reduction in immobility time, suggesting an antidepressant-like effect .

Toxicological Profile

While exploring the biological activity of (R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol, it is essential to consider its safety profile. Preliminary studies indicate that it has an acceptable pharmacological profile with low acute toxicity in various animal models . However, further investigations are required to evaluate chronic exposure effects and potential developmental toxicity.

Q & A

What are the optimal synthetic routes for enantioselective preparation of (R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol?

Basic Research Focus
The compound’s stereochemistry requires asymmetric synthesis. A common approach involves catalytic hydrogenation of a ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (ee). Alternatively, enzymatic reduction using alcohol dehydrogenases with NADPH cofactors can provide stereocontrol . Key steps include:

  • Precursor synthesis : 2-(1-methylpyrrolidin-3-yl)ethan-1-one as the ketone intermediate.
  • Reduction : Borane-dimethyl sulfide (BH₃·SMe₂) in tetrahydrofuran (THF) under inert conditions, followed by chiral resolution via chromatography .
  • Validation : Chiral HPLC or circular dichroism (CD) to confirm ee >98% .

How can conflicting crystallographic data for this compound be resolved during structural refinement?

Advanced Research Focus
Discrepancies in X-ray diffraction data (e.g., thermal motion artifacts or twinning) complicate refinement. Use the SHELXL package for small-molecule refinement:

  • Twinning detection : Employ HKLF 5 format for data input to identify twin laws.
  • Constraints : Apply SIMU and DELU commands to model anisotropic displacement parameters accurately .
  • Validation : Cross-check with PLATON for missed symmetry or hydrogen-bonding networks. A case study showed R-factor improvement from 0.12 to 0.05 after correcting for pseudo-merohedral twinning .

What computational methods predict the biological activity of (R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol?

Advanced Research Focus
Docking studies and molecular dynamics (MD) simulations are critical for hypothesizing interactions with targets like G-protein-coupled receptors (GPCRs):

  • Target selection : Prioritize receptors with known affinity for pyrrolidine derivatives (e.g., dopamine D2 or adrenergic receptors).
  • Software : Use AutoDock Vina for docking and GROMACS for MD simulations.
  • Key findings : The hydroxyl group forms hydrogen bonds with Ser193 in the D2 receptor’s active site, while the methyl-pyrrolidine moiety enhances lipophilicity (logP = 1.2), aligning with blood-brain barrier permeability .

How do solvent polarity and temperature affect the compound’s stability during kinetic studies?

Basic Research Focus
Stability assays under varied conditions reveal degradation pathways:

  • Solvent effects : In polar solvents (e.g., water or methanol), the compound undergoes hydrolysis at the hydroxyl group (t₁/₂ = 24 hrs at 25°C). Non-polar solvents (e.g., hexane) extend stability (t₁/₂ >72 hrs).
  • Temperature : Arrhenius plots show activation energy (Ea) of 45 kJ/mol for degradation, indicating sensitivity above 40°C .
  • Mitigation : Use inert atmospheres (N₂/Ar) and stabilizers like ascorbic acid (0.1% w/v) to suppress oxidation .

What analytical techniques differentiate stereoisomers of this compound in complex mixtures?

Advanced Research Focus
Chiral separation and quantification require orthogonal methods:

  • HPLC : Use a Chiralpak IA-3 column with hexane:isopropanol (90:10, 0.1% TFA) at 1.0 mL/min; retention times: (R)-enantiomer = 8.2 min, (S)-enantiomer = 9.5 min .
  • NMR : ¹H-NMR with chiral shift reagents (e.g., Eu(hfc)₃) splits signals for the methyl-pyrrolidine group (Δδ = 0.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS (m/z 158.1312 [M+H]⁺) confirms molecular integrity after separation .

How does the compound’s stereochemistry influence its metabolic fate in vitro?

Advanced Research Focus
(R)- and (S)-enantiomers exhibit distinct pharmacokinetics:

  • CYP450 metabolism : (R)-enantiomer is preferentially oxidized by CYP3A4 to 2-(1-methylpyrrolidin-3-yl)acetic acid (Km = 12 µM), while the (S)-form undergoes slower N-demethylation .
  • Species differences : Rat liver microsomes show 3x faster clearance of the (R)-form compared to human microsomes, suggesting interspecies variability in metabolic pathways .

What strategies address low yields in large-scale synthesis of this compound?

Basic Research Focus
Optimize reaction parameters for scalability:

  • Catalyst loading : Reduce Pd/C catalyst from 5% to 2% w/w in hydrogenation steps, maintaining >90% yield via increased H₂ pressure (4 atm) .
  • Workflow : Implement continuous-flow reactors to minimize intermediate degradation; residence time = 30 min at 60°C .
  • Byproduct management : Use scavenger resins (e.g., QuadraSil® AP) to remove residual boron species post-reduction .

How can NMR spectroscopy resolve ambiguities in the compound’s conformational dynamics?

Advanced Research Focus
Variable-temperature (VT) NMR and NOESY experiments elucidate rotamer populations:

  • VT-NMR : At −40°C, the pyrrolidine ring exhibits two distinct chair conformers (ΔG‡ = 8.2 kJ/mol).
  • NOESY : Cross-peaks between the hydroxyl proton and C2-H confirm a gauche conformation in the dominant rotamer .
  • DFT calculations : B3LYP/6-31G(d) simulations align with experimental data (RMSD = 0.02 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.